molecular formula C20H15ClN2O4S B2430219 4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methylphenyl)-1,3-oxazol-5-amine CAS No. 862794-86-3

4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methylphenyl)-1,3-oxazol-5-amine

Cat. No. B2430219
CAS RN: 862794-86-3
M. Wt: 414.86
InChI Key: SOVKEDMJJINNSS-UHFFFAOYSA-N
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Description

The compound “4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methylphenyl)-1,3-oxazol-5-amine” is a complex organic molecule that contains several functional groups and rings . It has a 1,3-oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). Attached to this ring is a sulfonyl group (SO2), linked to a 4-chlorophenyl group. The oxazole ring is also linked to a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR and IR spectroscopy, as well as elemental analysis, are often used to confirm the structures of such compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For instance, the sulfonyl group might undergo reactions like sulfonation and desulfonation. The oxazole and furan rings might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other substances .

Scientific Research Applications

Metabolite Analysis and Environmental Impact

A study focused on the distribution of methyl sulfone metabolites of chlorinated biphenyls and DDE in human tissues highlights the importance of understanding the metabolic pathways and potential environmental impacts of chlorophenyl compounds. This research provides insight into the accumulation and distribution patterns of such metabolites in various human tissues, suggesting the environmental persistence and bioaccumulation potential of chlorophenyl derivatives, including compounds similar to "4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methylphenyl)-1,3-oxazol-5-amine" (Chu et al., 2003).

Toxicological Studies

Research on toxicologic studies in a fatal overdose involving various compounds, including chlorpyrifos, sheds light on the toxicological aspects that might be relevant to the chlorophenyl component of "4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methylphenyl)-1,3-oxazol-5-amine." These studies provide crucial data on the biochemical effects, including enzyme inhibition, associated with exposure to such compounds, which is vital for assessing safety and environmental risks (Osterloh et al., 1983).

Pharmacological and Biochemical Studies

Investigations into the pharmacology of antimicrobial drugs, like the study on 4,4'-Diformamidodiphenylsulfone, provide a framework for understanding how compounds with chlorophenyl and furan components may interact with biological systems. These studies are crucial for developing new drugs and understanding the mechanisms of action, metabolism, and potential therapeutic applications of compounds similar to "4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methylphenyl)-1,3-oxazol-5-amine" (Sonntag et al., 1972).

Environmental Monitoring and Exposure Assessment

Research on the presence of carcinogenic heterocyclic amines in the urine of individuals consuming normal diets versus those receiving parenteral alimentation underscores the significance of monitoring environmental exposure to hazardous compounds. Such studies are essential for assessing human exposure to potentially harmful chemicals, including those related to "4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methylphenyl)-1,3-oxazol-5-amine," and for developing strategies to mitigate these risks (Ushiyama et al., 1991).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, flammability, and reactivity. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future research directions involving this compound could include exploring its potential uses, studying its properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-(4-methylphenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4S/c1-13-4-8-15(9-5-13)22-19-20(23-18(27-19)17-3-2-12-26-17)28(24,25)16-10-6-14(21)7-11-16/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVKEDMJJINNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(p-tolyl)oxazol-5-amine

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